2-Chloro-4-methyl-nicotinoyl chloride chemical structure and properties
2-Chloro-4-methyl-nicotinoyl chloride chemical structure and properties
The following technical monograph details the structure, properties, synthesis, and applications of 2-Chloro-4-methyl-nicotinoyl chloride , a critical heterocyclic building block in medicinal chemistry.
[1][2]
Executive Summary
2-Chloro-4-methyl-nicotinoyl chloride (CAS: 50839-95-7) is a highly reactive pyridine derivative used primarily as an intermediate in the synthesis of pharmaceutical agents.[1][2][3] Its structural core—a pyridine ring substituted with a chlorine atom at the C2 position, a methyl group at C4, and a chlorocarbonyl group at C3—makes it a versatile scaffold for constructing complex heterocycles.
Its most significant industrial application is as a key precursor in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[2] The compound serves as the activated electrophile for subsequent amidation or Curtius rearrangement steps that generate the essential 3-amino-2-chloropyridine pharmacophore.[1][2]
Chemical Profile & Properties[4][5][6][7][8][9][10][11]
Structural Identification
| Property | Data |
| Chemical Name | 2-Chloro-4-methyl-nicotinoyl chloride |
| IUPAC Name | 2-Chloro-4-methylpyridine-3-carbonyl chloride |
| CAS Number | 50839-95-7 |
| Molecular Formula | C |
| Molecular Weight | 190.03 g/mol |
| SMILES | CC1=C(C(=NC=C1)Cl)C(=O)Cl |
| Structure Description | Pyridine ring with ortho-chloro and meta-acyl chloride substitution relative to the nitrogen; para-methyl substitution relative to the nitrogen.[1][2] |
Physical & Chemical Properties
| Property | Value / Description | Note |
| Physical State | Crystalline Solid or Semi-solid | Low melting point; often handled as a melt or solution.[1][2] |
| Melting Point | ~38–45 °C (Estimated) | Analogous to 2-chloronicotinoyl chloride; precise experimental MP varies by purity.[1][2] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts violently with water and alcohols. |
| Stability | Moisture Sensitive (Lachrymator) | Hydrolyzes rapidly to 2-chloro-4-methylnicotinic acid and HCl.[1][2] |
| Density | ~1.45 g/cm³ (Predicted) |
Synthesis & Production
The industrial synthesis of 2-chloro-4-methyl-nicotinoyl chloride typically proceeds via the activation of its carboxylic acid precursor.[1][2] This transformation is driven by the need to generate a potent electrophile for downstream nucleophilic acyl substitution.[2]
Synthetic Route
The standard protocol involves the chlorination of 2-chloro-4-methylnicotinic acid using thionyl chloride (
Reaction Stoichiometry:
Critical Process Parameters:
-
Catalyst: Dimethylformamide (DMF) is used in catalytic amounts (1-5 mol%) to form the Vilsmeier-Haack reagent in situ, which activates the thionyl chloride.[1][2]
-
Temperature: Reflux conditions (approx. 75–80 °C) ensure complete conversion and removal of
/ byproducts.[2] -
Purification: The product is typically isolated by vacuum distillation or used directly (telescoped) into the next step to minimize hydrolysis risk.[2]
Visualization: Synthesis Workflow
Figure 1: Catalytic cycle for the generation of the acid chloride using SOCl2/DMF.
Reactivity & Mechanistic Insights[1]
The chemical utility of 2-chloro-4-methyl-nicotinoyl chloride stems from its dual reactivity: the highly electrophilic acyl chloride group and the electron-deficient pyridine ring activated by the 2-chloro substituent.[1][2]
A. Nucleophilic Acyl Substitution (Amidation/Esterification)
The most common pathway involves the attack of nucleophiles (amines, alcohols) on the carbonyl carbon.[2]
-
Mechanism: Addition-Elimination (
at Carbonyl).[1][2] -
Application: Reaction with amines yields nicotinamides, which are common scaffolds in kinase inhibitors.[2]
B. Curtius Rearrangement (The Nevirapine Route)
This is the high-value transformation for drug development.[2] The acid chloride is converted to an acyl azide, which rearranges to an isocyanate and finally hydrolyzes to an amine.[2]
This sequence converts the acid chloride into 2-chloro-4-methyl-3-pyridinamine (CAPIC) , the immediate precursor to Nevirapine.[1][2]
C. Nucleophilic Aromatic Substitution ( )
The chlorine at position 2 is susceptible to displacement, particularly if the pyridine ring is further activated. However, in most synthetic strategies, the acyl chloride is reacted first to avoid competing side reactions, or the 2-Cl is preserved to serve as a handle for a second ring closure (as seen in the dipyridodiazepinone ring of Nevirapine).
Visualization: Reactivity Pathways
Figure 2: Divergent synthetic pathways.[1][2] Path B highlights the critical route to Nevirapine precursors.
Experimental Protocol: Synthesis & Handling
Objective: Preparation of 2-chloro-4-methyl-nicotinoyl chloride from its acid precursor.
Reagents
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl
or line). -
Charging: Add the carboxylic acid substrate to the flask. If using toluene, add solvent now.[2]
-
Activation: Add thionyl chloride slowly. Caution: Gas evolution (
, HCl).[1] -
Catalysis: Add DMF dropwise.
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours.
-
Self-Validation: Monitor reaction progress by taking an aliquot, quenching with methanol, and analyzing via TLC or HPLC for the methyl ester derivative (the acid chloride itself is too unstable for direct chromatography).
-
-
Workup: Once complete, remove excess thionyl chloride via vacuum distillation.[2]
-
Isolation: The residue (crude acid chloride) is typically used directly in the next step (e.g., addition of amine in DCM/TEA) to prevent hydrolysis.[2]
Safety & Handling
-
Corrosivity: This compound causes severe skin burns and eye damage (GHS Category 1B).[2]
-
Water Reactivity: Reacts violently with water to release HCl gas.[2] All glassware must be oven-dried.[1][2]
-
Inhalation: Vapors are extremely irritating to the respiratory tract.[2] All operations must be conducted in a functioning fume hood.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
Synthesis of Nevirapine Precursors: Hargrave, K. D., et al. "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[2] 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones."[1][2] Journal of Medicinal Chemistry, 1991, 34(7), 2231–2241. Link[1]
-
Curtius Rearrangement in Drug Discovery: Ghosh, A. K., et al. "Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[2] ChemMedChem, 2020.[2] Link
-
Process Chemistry of Nevirapine: Grozinger, K., et al. "Process for Preparing Nevirapine."[2] U.S. Patent 5,569,760, 1996.[2] Link
-
Chemical Safety Data: PubChem Compound Summary for 2-Chloronicotinoyl chloride (Analogous Safety Profile). Link[1]

